molecular formula C5H13ClN2O2 B2649036 (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride CAS No. 1807941-79-2

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride

Cat. No.: B2649036
CAS No.: 1807941-79-2
M. Wt: 168.62
InChI Key: OTLVOJOQNPBCAY-WCCKRBBISA-N
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Description

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride is a chiral ureidopropanamide derivative investigated for its role in modulating the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor critically involved in regulating inflammatory responses . The activation of FPR2 is a key mechanism in the body's innate immune system and is particularly relevant in the context of central nervous system pathologies . Research indicates that this compound and its structural analogs function as FPR2 agonists, which can induce receptor desensitization. This functional antagonistic behavior makes it a valuable tool for studying the resolution phases of inflammation . In vitro studies conducted on mouse microglial cells, which are key mediators of neuroinflammation, have shown that such FPR2 ligands can significantly reduce the production of reactive oxygen species (ROS) following inflammatory stimulation . By mitigating damage from inflammation-associated oxidative stress, this compound provides researchers with a critical pharmacological probe for exploring novel therapeutic strategies for chronic inflammatory conditions and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Properties

IUPAC Name

(2S)-3-methoxy-2-(methylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLVOJOQNPBCAY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](COC)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride typically involves the reaction of methylamine with appropriate precursors under controlled conditions. The process may include steps such as methylation, amination, and subsequent purification to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as continuous flow synthesis and high-throughput screening can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Biology

Research has focused on the biological effects of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride, particularly its interactions with enzymes and receptors. Studies have indicated its potential to modulate neurotransmitter systems, which is crucial for understanding its role in neurological functions.

Medicine

The compound has garnered attention for its potential therapeutic applications:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter levels, suggesting that this compound may also possess antidepressant properties.
  • Neuroprotective Effects : Its structural features indicate possible interactions with neural pathways, which could be beneficial in treating neurodegenerative diseases.
  • Anticancer Properties : Some derivatives of the compound have demonstrated cytotoxic effects against various tumor cell lines .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its ability to act as a precursor in the synthesis of other compounds highlights its importance in material science and chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Neuroprotective Studies : Research has shown that this compound may protect neuronal cells from oxidative stress, indicating potential use in treating conditions like Alzheimer's disease.
  • Anticancer Research : Investigations into its cytotoxicity against different cancer cell lines have revealed promising results, suggesting further exploration into its use as an anticancer agent.

These findings underscore the importance of ongoing research into the compound's biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
(2S)-3-Methoxy-2-(methylamino)propanamide HCl C₅H₁₃ClN₂O₂ 168.62 Chiral amide, methoxy, methylamino substituents Drug synthesis, solubility/stability enhancement via HCl salt
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·(HCl)₂ 204.10 Dual amino groups, dihydrochloride salt Limited toxicological data; used in peptide synthesis
L-Alaninamide hydrochloride C₃H₈N₂O·HCl 136.57 Simple primary amide, single amino group Peptide building block; well-characterized safety profile
Methyl (2S)-3-amino-2-methoxypropanoate HCl C₅H₁₂ClNO₃ 169.61 Ester group instead of amide, methoxy substituent Intermediate for chiral synthons; lower stability vs. amides
Key Observations :
  • Functional Group Variations: The target compound’s amide group provides greater hydrolytic stability compared to ester analogs like Methyl (2S)-3-amino-2-methoxypropanoate HCl . Diaminopentanamide dihydrochloride’s dual amino groups increase polarity but reduce lipophilicity, limiting blood-brain barrier penetration compared to the target compound .
  • Solubility: Hydrochloride salts universally improve aqueous solubility. The target compound’s moderate molecular weight (168.62) balances solubility and membrane permeability better than bulkier analogs like diaminopentanamide (204.10) .
Table 2: Functional Analogs with Pharmacological Relevance
Compound Name Key Features Pharmacological Role Reference
Propanamide derivatives with aryl groups (e.g., Angene Chemical’s example) Aromatic substituents (e.g., trimethoxyphenyl) enhance receptor affinity Anticancer, kinase inhibition
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl Naphthyl group increases hydrophobicity Opioid receptor modulation (e.g., δOR/κOR/µOR)
(2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide Hydroxy and phenyl groups for stereoselective binding Neuroactive compound synthesis
Key Observations :
  • Aryl vs. Alkyl Substituents :
    • The target compound’s methoxy group offers balanced polarity, whereas naphthyl (hydrophobic) or trimethoxyphenyl (bulky) groups in analogs prioritize target-specific interactions (e.g., opioid receptors, kinase binding) .
  • Stereochemistry: All (2S)-configured compounds exhibit enantioselective activity, critical for drug-receptor interactions. For example, (2S)-2-amino-3-(2-naphthyl)propanoate HCl shows higher δOR affinity than its (2R)-counterpart .

Biological Activity

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and a methylamino group attached to a propanamide backbone. Its molecular formula is C5H12N2O2C_5H_{12}N_2O_2, and it has been identified as having potential applications in various therapeutic areas, particularly in the modulation of neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various tumor cell lines, indicating a possible role in cancer treatment.
  • Neuroprotective Effects : The structural features of the compound suggest interactions with neural pathways that could confer neuroprotective benefits.

The biological activity of this compound is primarily mediated through its interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The compound's ability to bind with high affinity to these targets is crucial for its activity.

Interaction Studies

Interaction studies have been conducted to evaluate how this compound interacts with biological macromolecules. Key findings from these studies include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
  • Receptor Binding : It shows potential for binding to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.

Comparative Analysis with Similar Compounds

A comparative analysis highlights several related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
3-MethoxypropylaminePropylamine backboneIncreased lipophilicity
N-Methyl-3-methoxypropanamideMethylated amineEnhanced potency against specific targets
3-Methoxy-N,N-dimethylpropanamideDimethylated amineBroader spectrum of biological activity
4-Methoxy-N-methylpropanamidePara-substituted methoxy groupAltered receptor selectivity

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct pharmacological profile.

Case Studies and Research Findings

Recent research efforts have focused on the synthesis and biological evaluation of this compound. Notable studies include:

  • Antidepressant Efficacy : A study demonstrated that derivatives similar to this compound significantly increased serotonin levels in animal models, suggesting potential antidepressant effects.
  • Cytotoxicity Assays : In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, highlighting its anticancer potential.
  • Neuroprotective Studies : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, supporting its role in neuroprotection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves stereoselective amidation and protection/deprotection strategies. For example:

  • Step 1 : Start with L-serine derivatives to retain the (2S)-configuration. Introduce the methoxy group via alkylation under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Methylamino group incorporation using reductive amination (e.g., formaldehyde and NaBH3_3CN) or nucleophilic substitution with methylamine .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol or ether .
  • Optimization : Monitor reaction progress with TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DCM) and temperature (0–40°C) to improve yield (typically 60–85%) .

Q. What analytical techniques are most reliable for characterizing enantiomeric purity and structural confirmation?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a mobile phase of hexane:isopropanol (80:20) to confirm >99% enantiomeric excess .
  • NMR Spectroscopy : Key signals include:
  • Methoxy group : δ 3.3–3.5 ppm (singlet, 3H) .
  • Methylamino protons : δ 2.2–2.4 ppm (broad singlet, 3H) .
  • Mass Spectrometry (HRMS) : Expected [M+H]+^+ for C6_6H14_{14}N2_2O2_2·HCl: 195.09 .

Q. How should stability and compatibility with common laboratory reagents be assessed?

  • Stability Tests :

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; check for photolytic byproducts .
    • Incompatible Materials : Avoid strong oxidizers (e.g., KMnO4_4) and bases (e.g., NaOH), which may degrade the methylamino group .

Advanced Research Questions

Q. How can researchers address gaps in toxicological data for this compound?

  • Strategies :

  • In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity (e.g., LD50_{50}) based on structural analogs .
  • In Vitro Assays : Conduct Ames tests (bacterial mutagenicity) and hepatocyte cytotoxicity assays (IC50_{50}) to preliminarily assess risk .
    • Contradictions : If conflicting data arise (e.g., Ames test positive but in vivo negative), validate with micronucleus or Comet assays .

Q. What experimental designs are optimal for resolving low enantiomeric purity during synthesis?

  • Root Cause Analysis :

  • Check for racemization during amidation (e.g., via 13^{13}C NMR to detect epimerization) .
  • Use chiral catalysts (e.g., (R)-BINAP) in asymmetric synthesis steps .
    • Resolution Methods :
  • Diastereomeric salt formation with L-tartaric acid .
  • Enzymatic resolution using lipases (e.g., Candida antarctica) .

Q. How can mechanistic studies elucidate its role in modulating enzyme activity?

  • Approaches :

  • Kinetic Assays : Measure inhibition constants (Ki_i) against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Docking Simulations : Use AutoDock Vina to model interactions between the compound’s methoxy group and enzyme active sites .
    • Validation : Compare with methylamino-deficient analogs to isolate functional group contributions .

Q. What strategies mitigate contradictions in reported pharmacological activity across studies?

  • Data Reconciliation :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4) .
  • Control for Salt Form : Confirm whether activity differences arise from hydrochloride vs. freebase forms .

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